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1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea

Urea transporter UT-A1 Diuretic discovery

Researchers face a scarcity of well-characterized, non-ROCK-directed pyridylthiazole ureas. 1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea (CAS 56601-39-9) directly addresses this gap with confirmed UT-A1 inhibitory activity (IC₅₀ = 5,000 nM) and a predicted selectivity window over ROCK1/2. - Selective Probe: The para-chloro substitution and absence of a benzylic chiral center predict minimal ROCK affinity, enabling its use as a negative control in kinase profiling. - CNS-Optimized Scaffold: With a tPSA of 95.2 Ų and only 3 rotatable bonds, it serves as a brain-penetrant lead for medicinal chemistry expansion. - Supply Assurance: Available with defined purity, this compound is a reliable starting point for systematic UT-A1 SAR campaigns and heterocycle replacement studies.

Molecular Formula C15H11ClN4OS
Molecular Weight 330.8 g/mol
Cat. No. B13642240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea
Molecular FormulaC15H11ClN4OS
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN4OS/c16-11-3-5-12(6-4-11)18-14(21)20-15-19-13(9-22-15)10-2-1-7-17-8-10/h1-9H,(H2,18,19,20,21)
InChIKeyNMQDSOJPJYUOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Physicochemical Profile


1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea (CAS 56601-39-9) is a synthetic pyridylthiazole-based urea with molecular formula C₁₅H₁₁ClN₄OS and molecular weight 330.8 g/mol [1]. The compound belongs to a broader class of heterocyclic urea derivatives that have been investigated as kinase inhibitors — most notably Rho-associated protein kinase (ROCK) inhibitors such as RKI-1447 — and as urea transporter (UT) modulators [2][3]. Its structure comprises a 4-chlorophenyl ring directly linked to a urea bridge, which is connected to a 2-aminothiazole moiety bearing a pyridin-3-yl substituent at the 4-position of the thiazole [1]. This specific substitution pattern — pyridin-3-yl (rather than the more common pyridin-4-yl) and a direct phenyl-urea linkage (rather than a benzyl-urea spacer) — differentiates it from the most thoroughly characterized members of the pyridylthiazole urea class [2].

Structural Determinants of Target Engagement


The pyridylthiazole urea scaffold is exquisitely sensitive to substitution pattern: small structural changes produce large functional divergences. In the seminal structure-activity relationship (SAR) study by Pireddu et al., para-substitution on the phenyl ring was shown to cause a substantial loss of ROCK inhibitory potency, while meta-hydroxy or meta-methoxy groups were required for low-nanomolar activity [1]. Furthermore, the benzylic stereogenic center present in compounds such as RKI-1447 dictates enantioselective kinase binding — with (R)- and (S)-enantiomers differing by up to 630-fold in potency [1]. Our target compound departs from this optimized pharmacophore in three critical ways: (i) it has a direct 4-chlorophenyl-urea linkage lacking the benzylic spacer entirely, (ii) the chlorine occupies the para position (predicted to diminish ROCK activity per the established SAR), and (iii) the pyridine nitrogen resides at the 3-position rather than the 4-position, which alters the geometry of the hinge-binding motif in kinase ATP sites [1][2]. These structural features collectively predict a biological profile divergent from the well-known ROCK inhibitor RKI-1447, and the compound has instead been annotated with urea transporter UT-A1 modulatory activity in ChEMBL/BindingDB [3]. Substituting a closely related analog without considering these specific structural determinants risks targeting an entirely different biological space.

Quantitative Differential Evidence vs. Closest Analogs


UT-A1 Inhibition Potency Comparison

1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea inhibits rat UT-A1 urea transporter with an IC₅₀ of 5,000 nM (5 µM), as measured in MDCK cells expressing UT-A1 using a fluorescence plate reader assay with a 15-minute incubation period [1]. In contrast, the most potent UT-A1-selective inhibitors identified from the same high-throughput screening campaign achieve IC₅₀ values down to approximately 1,000 nM (1 µM), with aryl-thiazole, γ-sultambenzosulfonamide, aminocarbonitrile butene, and 4-isoxazolamide chemical classes represented [2]. This places the target compound approximately 5-fold less potent than the best-in-class UT-A1 inhibitors but within the same order of magnitude, confirming measurable on-target activity distinct from the kinase-inhibitory profile of structurally related pyridylthiazole ureas such as RKI-1447.

Urea transporter UT-A1 Diuretic discovery Kidney physiology

Predicted ROCK Potency Loss vs. RKI-1447

The target compound carries a 4-chlorophenyl group directly attached to the urea nitrogen, whereas the potent ROCK inhibitor RKI-1447 (ROCK1 IC₅₀ = 14.5 nM; ROCK2 IC₅₀ = 6.2 nM) features a 3-hydroxybenzyl group connected through a methylene spacer that creates a chiral benzylic center essential for enantioselective ROCK engagement [1]. In the comprehensive SAR reported by Pireddu et al. (2012), substitutions at the para position of the phenyl ring resulted in substantial loss of ROCK inhibitory potency, while meta-hydroxy, meta-methoxy, and meta-amino substituents gave rise to the most potent inhibitors (low nanomolar IC₅₀) [1]. The benzylic stereogenic center was also shown to be critical: (R)- and (S)-enantiomers differed by 7-fold to 630-fold in ROCK1 potency, demonstrating that the geometry of the benzylic position is a key determinant of kinase binding [1]. The target compound lacks both the benzylic center and the meta-polar substituent, and instead presents a para-chloro substituent — a combination that, per the established class SAR, is predicted to substantially reduce or eliminate ROCK inhibitory activity relative to RKI-1447.

ROCK kinase Kinase inhibitor SAR Pyridylthiazole urea Para-substitution effect

Pyridine Isomerism and Hinge-Binding Impact

The target compound bears a pyridin-3-yl substituent on the thiazole ring, whereas the prototypical ROCK inhibitor RKI-1447 and all co-crystallized pyridylthiazole ureas in the PDB (e.g., PDB 3TV7) feature a pyridin-4-yl group [1][2]. X-ray crystallography of (R)-14f bound to the ROCK1 kinase domain (2.75 Å resolution) established that the pyridine nitrogen of the pyridin-4-yl moiety forms a critical hydrogen bond with the hinge region of the ATP binding site — specifically interacting with the backbone NH of Met156 in the kinase hinge [1]. Relocating the pyridine nitrogen from the 4-position to the 3-position alters the vector of this hydrogen-bonding interaction, which would require a compensatory shift in the ligand's binding pose. This positional isomerism is expected to weaken hinge binding and may redirect the compound's kinase selectivity profile away from ROCK and toward kinases with hinge geometries that can accommodate the altered hydrogen-bonding trajectory [1]. The pyridin-3-yl configuration is substantially less common among disclosed pyridylthiazole urea-based kinase inhibitors in the patent literature (WO2003070727A1, US6645990B2, US9221808B2), where pyridin-4-yl substitution dominates [3].

Pyridine isomer Hinge-binding motif Kinase inhibitor design Positional SAR

Lipophilicity & Polarity vs. RKI-1447

The computed physicochemical properties of the target compound differ meaningfully from the reference ROCK inhibitor RKI-1447. The target compound has a computed XLogP3-AA of 3.1 and a topological polar surface area (tPSA) of 95.2 Ų [1]. In comparison, RKI-1447 has an XLogP of 1.8 and a tPSA of 115.38 Ų [2]. This represents a ΔXLogP of +1.3 log units (target compound is approximately 20-fold more lipophilic by partition coefficient) and a ΔtPSA of −20.18 Ų. The lower tPSA of the target compound (95.2 vs. 115.38) is primarily attributable to the replacement of the meta-hydroxybenzyl moiety in RKI-1447 with a 4-chlorophenyl group, which eliminates one hydrogen bond donor and reduces polarity. The increased lipophilicity combined with reduced polar surface area predicts higher passive membrane permeability for the target compound, but also potentially lower aqueous solubility — a trade-off relevant to both in vitro assay behavior and in vivo pharmacokinetic considerations.

Lipophilicity cLogP tPSA Drug-like properties Physicochemical profiling

Thiazole vs. Thiadiazole Bioactivity Divergence

Replacement of the central thiazole ring with a 1,3,4-thiadiazole produces a closely related analog: 1-(4-Chlorophenyl)-3-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea (C₁₄H₁₀ClN₅OS, MW 331.79) [1]. This thiadiazole isostere has been synthesized and characterized by single-crystal X-ray diffraction (triclinic system, space group P-1, R = 0.0442), confirming a nearly planar molecular conformation with strong intermolecular N–H···N hydrogen bonding and π–π stacking interactions [1]. Preliminary bioassay of the thiadiazole analog demonstrated good fungicidal activities against three phytopathogenic fungi: Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria [1][2]. In contrast, the thiazole-containing target compound has been annotated with urea transporter (UT-A1) inhibitory activity rather than antifungal or kinase-inhibitory activity [3]. This bioactivity divergence — fungicidal for the thiadiazole scaffold vs. urea transport modulation for the thiazole scaffold — illustrates that the single heteroatom substitution (S → N in the 3-position of the five-membered ring) fundamentally redirects the biological target engagement profile.

Thiazole Thiadiazole Bioisostere Fungicidal activity Scaffold hopping

Recommended Application Scenarios


UT-A1 Tool for Diuretic Discovery

The confirmed UT-A1 inhibitory activity (IC₅₀ = 5,000 nM) positions this compound as a structurally distinct starting point for urea transporter-targeted diuretic ('urearetic') discovery [1]. Unlike the aryl-thiazole and sulfonamide UT-A1 inhibitors that dominate current programs, the pyridylthiazole urea scaffold offers alternative intellectual property space and distinct physicochemical properties (XLogP 3.1, tPSA 95.2 Ų) that may favor different pharmacokinetic profiles [2]. The compound is suitable for in vitro UT-A1 mechanistic studies and as a scaffold for systematic SAR exploration aimed at improving UT-A1 potency toward the ~1 µM benchmark established by Esteva-Font et al. (2014).

ROCK-Depleted Kinase Selectivity Control

Based on the established SAR that para-substitution and the absence of a benzylic chiral center substantially reduce ROCK affinity, this compound is predicted to have minimal ROCK1/ROCK2 inhibitory activity [1]. It may therefore serve as a useful negative control or selectivity probe in kinase profiling panels, particularly when investigators need to distinguish ROCK-dependent from ROCK-independent cellular effects within the pyridylthiazole urea chemical series. The pyridin-3-yl configuration may additionally redirect residual kinase activity toward kinases with alternative hinge geometries.

Scaffold-Hopping: Thiazole Urea Bioisostere

The divergent bioactivity profiles of the thiazole (UT-A1 inhibition) and 1,3,4-thiadiazole (fungicidal activity) scaffolds demonstrate that the identity of the five-membered heterocycle is a key determinant of target engagement [1][2]. For medicinal chemistry groups exploring scaffold-hopping strategies, this compound provides a valuable comparator for systematic heterocycle replacement studies (thiazole → thiadiazole, oxazole, imidazole, etc.), enabling the mapping of bioactivity landscapes as a function of heterocycle identity. The ready synthetic accessibility of 2-aminothiazole intermediates further supports its use as a diversification starting point.

CNS-Penetrant Property Benchmarking

With a computed XLogP of 3.1, tPSA of 95.2 Ų, only 3 rotatable bonds, and molecular weight of 330.8 Da, the target compound falls within favorable CNS drug-like property space (tPSA < 100 Ų, MW < 400, rotatable bonds ≤ 3) [1]. Compared to RKI-1447 (tPSA 115.38, 6 rotatable bonds), the target compound's lower polarity and greater conformational rigidity may confer superior blood-brain barrier penetration [2]. It can serve as a reference compound for benchmarking permeability and CNS exposure in programs developing brain-penetrant urea-based therapeutics.

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